2-Amino-4,5-hexadienoic acid

概要

説明

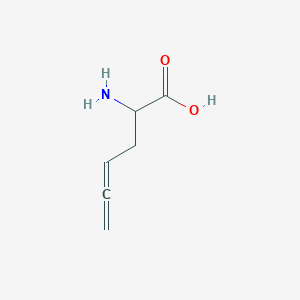

2-Amino-4,5-hexadienoic acid is an organic compound with the molecular formula C₆H₉NO₂. It is also known as allenic norleucine. This compound is characterized by the presence of an amino group attached to a hexadienoic acid backbone, which includes a conjugated diene system. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4,5-hexadienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4,5-hexadienoic acid, which is then subjected to amination reactions to introduce the amino group at the 2-position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

化学反応の分析

Oxidation Reactions

The conjugated diene system in 2-amino-4,5-hexadienoic acid undergoes oxidation to form oxo derivatives. Common oxidizing agents include:

- Potassium permanganate (KMnO₄) : Oxidizes the diene to a diketone intermediate, which further rearranges to yield α-keto acids .

- Chromium trioxide (CrO₃) : Selectively oxidizes the terminal double bond to form an epoxide or carboxylic acid derivative, depending on conditions .

Key Products :

Reduction Reactions

The unsaturated bonds are susceptible to catalytic hydrogenation or hydride-based reduction:

- Catalytic hydrogenation (H₂/Pd) : Reduces the conjugated diene to a saturated hexanoic acid derivative .

- Lithium aluminum hydride (LiAlH₄) : Reduces the carboxylic acid group to a primary alcohol, yielding 2-amino-4,5-hexadienol .

Key Products :

Substitution Reactions

The amino group participates in nucleophilic substitution, forming derivatives:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce N-acylated products .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated amines .

Key Products :

Michael Addition and Enamine Formation

The α,β-unsaturated system enables conjugate addition:

- Michael addition : Nucleophiles (e.g., thiols or amines) attack the β-carbon, forming adducts .

- Enamine formation : Reacts with ketones or aldehydes under acidic conditions to generate enamine intermediates .

Example :

Reaction with pyridoxal phosphate (PLP) in enzymatic systems forms a Schiff base, leading to enamine intermediates that inactivate aminotransferases .

Enzymatic Interactions

In biological systems, this compound acts as a mechanism-based inactivator of enzymes:

- Human ornithine aminotransferase (hOAT) : Forms a covalent adduct with PLP via an enolate intermediate, blocking the active site .

- γ-Aminobutyric acid aminotransferase (GABA-AT) : Generates a quinonoid intermediate that alkylates Lys329, irreversibly inhibiting the enzyme .

Key Findings :

- Inactivation efficiency () for hOAT is 10-fold lower than for GABA-AT .

- Mass spectrometry confirms covalent binding to Lys292 in hOAT .

Comparative Reactivity Table

科学的研究の応用

Chemistry

2-Amino-4,5-hexadienoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules. The compound's reactivity is enhanced due to its conjugated diene system, making it suitable for various chemical transformations.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Description | Yield (%) |

|---|---|---|

| Amination of 4,5-hexadienoic acid | Introduction of the amino group at the 2-position | High |

| Catalytic hydrogenation | Reduction to obtain saturated derivatives | Moderate |

| Multi-step synthesis | Formation of complex organic compounds | Variable |

Biology

Research into the biological roles of this compound focuses on its interactions within metabolic pathways. Studies suggest it may influence enzyme activity related to amino acid metabolism. The compound's potential as a metabolic intermediate is being explored, particularly in relation to its effects on cellular processes.

Case Study: Enzyme Interaction

A study demonstrated that this compound interacts with enzymes involved in amino acid metabolism, suggesting possible regulatory roles in metabolic pathways .

Medicine

Ongoing research investigates the therapeutic potential of this compound in treating amino acid metabolism disorders. Its unique properties may offer new avenues for developing treatments for conditions related to amino acid deficiencies.

Potential Therapeutic Applications:

- Treatment of metabolic disorders

- Development of supplements for specific deficiencies

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows for incorporation into various chemical processes, enhancing product formulations.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Pharmaceutical synthesis | Intermediate in drug formulation |

| Specialty chemicals production | Used in the production of agrochemicals and polymers |

作用機序

The mechanism of action of 2-amino-4,5-hexadienoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The conjugated diene system and the amino group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic transformations that convert the compound into biologically active metabolites.

類似化合物との比較

2-Amino-4-pentynoic acid: Another non-proteinogenic amino acid with a similar structure but differing in the position of the triple bond.

2-Amino-5-chloro-4-hydroxy-5-hexenoic acid: A chloroamino acid with additional functional groups that confer different chemical properties.

Uniqueness: 2-Amino-4,5-hexadienoic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and biochemical research.

生物活性

2-Amino-4,5-hexadienoic acid, also known as allenic norleucine, is a non-proteinogenic amino acid with the molecular formula . This compound is characterized by its unique structure, which includes an amino group attached to a hexadienoic acid backbone featuring a conjugated diene system. Its significance in biological systems has been increasingly recognized, particularly in relation to its metabolic roles and interactions with enzymes.

The biological activity of this compound primarily revolves around its role in metabolic pathways. It is believed to interact with specific enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The conjugated diene system and the amino group enhance its reactivity and binding affinity to these enzymes, leading to various biochemical transformations.

Toxicological Studies

Research has identified this compound as a nephrotoxin associated with certain mushrooms from the genus Amanita. Notably, it has been implicated in cases of acute renal failure resulting from mushroom poisoning. The nephrotoxic effects are characterized by symptoms such as nausea, vomiting, and renal impairment, often requiring medical intervention like hemodialysis.

Case Studies

- Amanita Smithiana Poisoning : In a study involving patients who ingested Amanita smithiana, symptoms included severe acute renal failure and mild hepatitis. The presence of this compound was confirmed in the mushroom extracts, linking it directly to the observed toxic effects .

- Nephrotoxic Syndrome : Another case study highlighted the nephrotoxic syndrome caused by mushrooms containing this compound. Patients exhibited acute interstitial nephritis and tubular necrosis upon consumption of specific Amanita species .

Comparative Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-4-pentynoic acid | Non-proteinogenic amino acid | Potentially toxic; less studied |

| 2-Amino-5-chloro-4-hydroxy-5-hexenoic acid | Chloroamino acid | Different toxicity profile; more research needed |

| This compound | Non-proteinogenic amino acid | Confirmed nephrotoxic effects |

Enzymatic Interactions

Studies have shown that this compound can influence various enzymatic pathways:

- Enzyme Inhibition : It may inhibit certain enzymes involved in amino acid catabolism, leading to altered metabolic states.

- Substrate for Enzymatic Reactions : It can serve as a substrate for enzymes that catalyze reactions involving non-proteinogenic amino acids.

Synthetic Applications

Due to its unique structure and biological activity, this compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its ability to undergo oxidation and reduction reactions makes it valuable in various chemical syntheses .

特性

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h3,5H,1,4,7H2,(H,8,9) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYLVPILJAHRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940215 | |

| Record name | 2-Aminohexa-4,5-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18751-91-2 | |

| Record name | 2-Amino-4,5-hexadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohexa-4,5-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,5-HEXADIENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I6FTX863J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the natural occurrence of 2-Amino-4,5-hexadienoic acid?

A1: this compound is a non-proteinogenic amino acid found in certain species of mushrooms. It has been isolated and identified in Amanita pseudoporphyria Hongo [, ] and Amanita miculifera [].

Q2: How was the structure of this compound determined?

A2: Researchers elucidated the structure of this compound using a combination of techniques:

- Elemental analysis: This provided the basic elemental composition of the compound. []

- Oxidation: Reaction with potassium permanganate (KMnO4) helped determine the presence of specific functional groups. []

- Optical rotation: This technique provided insights into the compound's stereochemistry. []

- ¹H NMR spectroscopy: Analysis of the proton nuclear magnetic resonance spectrum provided detailed information about the hydrogen atoms' arrangement within the molecule. []

- Hydrogenation: Catalytic hydrogenation over Adams or Lindlar catalysts helped to determine the number and nature of double or triple bonds present. []

Q3: Has the absolute configuration of naturally occurring this compound been established?

A3: While the exact configuration of this compound from Amanita pseudoporphyria Hongo is not specified in the provided abstracts [, ], researchers have investigated the configuration in Amanita miculifera. Although not directly proven for this compound, the configuration at C-2 was presumed based on its optical rotatory dispersion (ORD) spectrum and comparison to its hydrogenation product. []

Q4: Are there any proposed biosynthetic pathways for this compound?

A4: While not fully elucidated, researchers studying Amanita miculifera have suggested a potential biosynthetic route for this compound and other related non-proteinogenic amino acids. [] Further research is needed to confirm this pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。